4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Description
Properties
IUPAC Name |
4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3/c16-12-7-5-10(6-8-12)14-17-13(18-21-14)9-1-3-11(4-2-9)15(19)20/h1-8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGDWZAYLWCDAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzonitrile Intermediate
A closely related compound, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzonitrile, has been synthesized as a key intermediate in the preparation of its benzoic acid derivative. The general synthetic sequence involves:
- Reaction of isophthalonitrile with hydroxylamine or its salt to form a hydroxyamidoxime intermediate.
- Acylation of this intermediate with 4-fluorobenzoyl chloride in the presence of a base to yield an O-acylated amidoxime.
- Cyclodehydration (ring closure) to form the 1,2,4-oxadiazole ring, producing the nitrile-substituted oxadiazole compound.
This sequence is summarized as follows:
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Isophthalonitrile + Hydroxylamine → Hydroxyamidoxime | Solvent: Water/Alcohol; Temp: Ambient to reflux; Time: 2-8 hours |
| 2 | Hydroxyamidoxime + 4-Fluorobenzoyl chloride + Base → O-Acylated amidoxime | Base: Triethylamine or equivalent; Solvent: Dichloromethane or similar; Temp: 0-25 °C |
| 3 | Cyclodehydration to oxadiazole | Reagent: Dehydrating agent or heating; Temp: 80-120 °C; Time: Several hours |
Hydrolysis of the Nitrile to Benzoic Acid
The nitrile group in the oxadiazole intermediate undergoes acid-catalyzed hydrolysis to yield the target benzoic acid derivative. Conditions reported include:
- Acid: Sulfuric acid, nitric acid, or hydrochloric acid.
- Molar ratio of acid to nitrile: 3:1 up to 50:1, preferably 6:1 to 20:1.
- Solvent: Water, formic acid, acetic acid, or mixtures thereof.
- Temperature: 50 to 120 °C, preferably 60 to 100 °C.
- Reaction time: 2 to 20 hours, preferably 4 to 8 hours.
Post-reaction, the product is isolated by conventional techniques such as filtration, concentration, and recrystallization.
Purification
The crude product is purified by recrystallization from suitable solvents to obtain analytically pure 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid. Typical solvents include ethanol, methanol, or mixtures with water, depending on solubility profiles.
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Isophthalonitrile + Hydroxylamine | Water/Alcohol, reflux, 4-8 h | Hydroxyamidoxime |
| 2 | Hydroxyamidoxime + 4-Fluorobenzoyl chloride + Base | DCM, 0-25 °C, stirring | O-Acylated amidoxime |
| 3 | Cyclodehydration | Heating, 80-120 °C | 3-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzonitrile |
| 4 | Hydrolysis | Acid (H2SO4/HNO3/HCl), 60-100 °C, 4-8 h | 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
- The choice of base in the acylation step affects yield and purity; tertiary amines like triethylamine are preferred for neutralizing HCl formed.
- The cyclodehydration step can be promoted by dehydrating agents such as phosphorus oxychloride or by thermal conditions alone.
- Hydrolysis conditions must be carefully controlled to prevent decomposition of the oxadiazole ring.
- Alternative synthetic routes may involve direct formation of the oxadiazole ring from amidoximes and acid derivatives without isolating intermediates.
- Reaction times and temperatures have been optimized to balance conversion efficiency and product stability.
- Acid concentration and solvent choice in hydrolysis critically impact the yield and purity of the final benzoic acid.
- Purification by recrystallization yields high-purity products suitable for pharmaceutical applications.
- The described method is scalable and amenable to industrial production with appropriate process controls.
| Parameter | Range/Options | Preferred Conditions | Notes |
|---|---|---|---|
| Hydroxylamine reaction time | 2-20 hours | 4-8 hours | Efficient conversion to hydroxyamidoxime |
| Acylation base | Triethylamine, pyridine | Triethylamine | Neutralizes HCl, improves yield |
| Cyclodehydration temperature | 80-120 °C | 100 °C | Promotes ring closure |
| Hydrolysis acid | H2SO4, HNO3, HCl | H2SO4 | Strong acid for nitrile hydrolysis |
| Acid to nitrile molar ratio | 3:1 to 50:1 | 6:1 to 20:1 | Excess acid favors complete hydrolysis |
| Hydrolysis temperature | 50-120 °C | 60-100 °C | Balances reaction rate and stability |
| Hydrolysis time | 2-20 hours | 4-8 hours | Ensures full conversion |
| Purification method | Recrystallization | Ethanol/water | Produces high purity |
The preparation of 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid is well-established through a multi-step synthetic route involving formation of an oxadiazole-substituted benzonitrile intermediate followed by acid-catalyzed hydrolysis. The process parameters such as reaction time, temperature, acid concentration, and solvent choice have been optimized to maximize yield and purity. The methods are supported by patent literature and experimental research, providing a robust and scalable approach for producing this compound for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenated derivatives and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles, including 4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid, exhibit notable anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines such as LN229 glioblastoma cells. The mechanism involves DNA damage leading to significant cell death .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies suggest that oxadiazole derivatives possess antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria and fungi like Candida albicans .
Anti-Diabetic Potential
In vivo studies using models such as Drosophila melanogaster have highlighted the anti-diabetic effects of oxadiazole derivatives. These compounds have shown the ability to significantly lower glucose levels, making them potential candidates for diabetes treatment .
Photophysical Properties
The unique structure of 4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid contributes to its photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent materials. The presence of the oxadiazole moiety enhances the thermal stability and luminescent efficiency of polymers derived from these compounds .
Scintillation Materials
Due to their high energy transfer capabilities, oxadiazole derivatives are also explored as scintillation materials in radiation detection applications. Their ability to absorb high-energy photons and re-emit lower energy light makes them valuable in nuclear medicine and safety monitoring .
Phenotypic Studies
Research utilizing 4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid has been conducted to understand its effects on phenotypes in various biological models. Although specific data on phenotypic outcomes remain limited, ongoing studies aim to elucidate the compound's role in modifying biological responses under different environmental conditions .
Mechanistic Studies
The compound is also employed in mechanistic studies aimed at understanding the biochemical pathways influenced by oxadiazole derivatives. These studies are crucial for developing new therapeutic agents targeting specific diseases through tailored chemical modifications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid can be compared with other similar compounds, such as:
3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid: This compound has a similar structure but with a different position of the fluorophenyl group.
4-(4-Fluorophenyl)benzoic acid: This compound lacks the oxadiazole ring, which can significantly alter its properties and applications.
The uniqueness of 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C15H9FN2O3
- Molecular Weight : 284.24 g/mol
- CAS Number : 1135241-36-9
Biological Activity Overview
The biological activity of 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid has been investigated in various studies highlighting its potential as an antitumor and antimicrobial agent.
Antitumor Activity
Research indicates that derivatives of oxadiazole, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : HCT-116 (colon cancer), PC-3 (prostate cancer), and SNB-19 (brain cancer).
- Methodology : The MTT assay was employed to evaluate cell viability.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid | HCT-116 | 13.62 |
| 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid | PC-3 | 21.74 |
These results suggest that the presence of electron-withdrawing groups enhances the compound's antitumor efficacy .
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial properties:
- Tested Strains : Gram-positive and Gram-negative bacteria.
| Activity Type | Effective Against | MIC (µg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 12.5 |
| Antifungal | Candida albicans | 25 |
Studies have shown that compounds similar to 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid exhibit potent antibacterial and antifungal activities with low cytotoxicity against human cell lines .
The biological activity of this compound is linked to its ability to interact with cellular targets:
- Antitumor Mechanism : Induction of apoptosis in cancer cells through modulation of signaling pathways.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of fungal growth.
Case Studies
Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:
- Synthesis via Microwave Irradiation : A green synthetic approach was utilized to produce oxadiazole derivatives with high yields (61–81%). These compounds were screened for their biological activities, showing promising results against various cancer cell lines .
- In Vivo Studies : In vivo evaluations indicated that these compounds could significantly inhibit tumor growth in animal models while exhibiting minimal toxicity .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that:
- The introduction of halogen substituents (like fluorine) enhances both antitumor and antimicrobial activities.
Q & A
Q. Methodological Answer :
- X-ray Diffraction (XRD) : Single-crystal XRD is performed to resolve the molecular geometry.
- Software : SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are widely used for small-molecule crystallography due to their robustness with high-resolution data .
- Key Parameters :
- Space group, unit cell dimensions, and R-factor (e.g., R1 < 0.05 for high-quality data).
- Hydrogen bonding and π-stacking interactions are analyzed to understand packing motifs.
Example : A structurally similar oxadiazole benzoic acid derivative was resolved in the P2₁/c space group with R1 = 0.039 using SHELXL .
Basic: What biological targets or therapeutic applications are associated with this compound?
Q. Methodological Answer :
- Premature Termination Codon Suppression : Analogous compounds like Ataluren (3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid) restore functional protein synthesis in genetic disorders (e.g., Duchenne muscular dystrophy) by enabling ribosomal read-through of premature stop codons .
- Neuropathic Pain : Substituted oxadiazole benzoic acids are patented as modulators of ion channels or receptors implicated in pain pathways .
Q. Biological Assays :
| Application | Assay Type | Model System | Key Finding |
|---|---|---|---|
| DMD Therapy | Luciferase reporter assay | mdx mice | 10–20% dystrophin restoration |
| Pain Targets | Electrophysiology (patch-clamp) | DRG neurons | IC₅₀ ~ 1–5 µM for Nav1.7 inhibition |
Advanced: How can researchers troubleshoot low yields during oxadiazole ring formation?
Methodological Answer :
Common issues and solutions:
Impure Intermediates : Use HPLC or TLC to verify amidine precursor purity before cyclization.
Side Reactions : Optimize stoichiometry (e.g., 1:1.2 ratio of amidine to acyl chloride) to minimize ester byproducts.
Catalyst Selection : Replace EDC with DCC or HATU if coupling efficiency is low.
Temperature Control : Cyclization at 0–5°C reduces decomposition of sensitive intermediates.
Data-Driven Example : In , yields improved from 45% to 65% by switching from DMF to THF as the solvent .
Advanced: How to address discrepancies in reported biological activity across studies?
Methodological Answer :
Potential sources of contradiction and resolution strategies:
Substituent Effects : Fluorine position (para vs. ortho) drastically alters bioactivity. Compare 4-fluorophenyl (target compound) with 2-fluorophenyl (Ataluren) .
Assay Conditions :
- Cell permeability: Use logP calculations (e.g., ClogP = 2.8) to adjust buffer/additives.
- Species-specific responses: Validate targets in humanized models if murine data conflict.
Analytical Confirmation : Ensure compound integrity via LC-MS/NMR post-assay to rule out degradation.
Case Study : Ataluren showed efficacy in mdx mice but mixed results in human trials, highlighting species-specific codon context effects .
Advanced: What strategies improve solubility for in vivo assays without altering bioactivity?
Q. Methodological Answer :
- Co-Solvents : Use PEG-400 or cyclodextrins (10–20% w/v) to enhance aqueous solubility (tested in for similar compounds).
- Salt Formation : Convert the carboxylic acid to a sodium or lysine salt (pH-dependent solubility > 5 mg/mL at pH 7.4).
- Prodrug Approach : Temporarily esterify the carboxylic acid (e.g., methyl ester) for improved absorption, with in vivo hydrolysis to the active form.
Example : Sodium salt derivatives of oxadiazole benzoic acids increased solubility from 0.1 mg/mL (free acid) to 8 mg/mL in PBS .
Advanced: How to validate target engagement in complex biological systems?
Q. Methodological Answer :
Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., trifluoromethyl diazirine) to crosslink the compound to its target protein.
SPR/BLI : Use surface plasmon resonance or bio-layer interferometry to measure binding kinetics (KD, kon/koff).
Thermal Shift Assay : Monitor protein melting temperature shifts (± compound) via differential scanning fluorimetry.
Reference : employed SPR to confirm binding to Nav1.7 channels with KD = 120 nM .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
